molecular formula C12H11ClO3 B14070188 (E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid

(E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid

Cat. No.: B14070188
M. Wt: 238.66 g/mol
InChI Key: FIZDUUBAINKVMK-UHFFFAOYSA-N
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Description

(E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a 1-chloro-2-oxopropyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid typically involves the reaction of 4-(1-chloro-2-oxopropyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(1-bromo-2-oxopropyl)phenyl)acrylic acid: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(4-(1-chloro-2-oxopropyl)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

Uniqueness

(E)-3-(4-(1-chloro-2-oxopropyl)phenyl)acrylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

3-[4-(1-chloro-2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11ClO3/c1-8(14)12(13)10-5-2-9(3-6-10)4-7-11(15)16/h2-7,12H,1H3,(H,15,16)

InChI Key

FIZDUUBAINKVMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C=CC(=O)O)Cl

Origin of Product

United States

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